Lipophilicity (XLogP3) Differentiation of the N-Propylamine Derivative Versus Ethyl-Spacer and Des-Chloro Analogs
The target compound displays an XLogP3 of 1.1, which is 0.3 log units higher than the ethyl-spacer analog 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine (XLogP3 0.8) and 0.6 log units higher than the des-chloro analog 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine (XLogP3 0.5) [1]. A ΔlogP of 0.3–0.6 can translate into a measurable difference in passive membrane permeability and tissue distribution when incorporated into final drug-like molecules, making the target compound the preferred entry for programs requiring moderated lipophilicity without sacrificing the electron-withdrawing benefit of the chloro substituent [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Ethyl analog (CAS 1006473-61-5): XLogP3 = 0.8; Des-chloro analog (CAS 1343208-97-8): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. ethyl analog; ΔXLogP3 = +0.6 vs. des-chloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021/2019 releases |
Why This Matters
Higher lipophilicity within a moderate range (1–3) is often associated with improved passive membrane permeability, a critical parameter for oral bioavailability and cellular target engagement in medicinal chemistry campaigns.
- [1] PubChem CID 19576785 (target, XLogP3 1.1); CID 19620742 (ethyl analog, XLogP3 0.8); CID 64176273 (des-chloro analog, XLogP3 0.5). Computed by XLogP3 3.0. NCBI. https://pubchem.ncbi.nlm.nih.gov View Source
